5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine
Description
This compound belongs to the pyrazol-3-amine class, characterized by a 5-methyl-substituted pyrazole core and a 1-methylpyrrolidin-2-ylmethyl substituent at the N1 position.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-8-6-10(11)12-14(8)7-9-4-3-5-13(9)2/h6,9H,3-5,7H2,1-2H3,(H2,11,12) |
InChI Key |
ZOIWAPNLCKABIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole with a suitable pyrrolidine derivative. One common method includes the use of 1-methylpyrrolidine-2-carboxaldehyde as a starting material, which undergoes a condensation reaction with 5-methyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*Inferred from structural similarity.
Substituent Impact on Functionality
- Pyrrolidine vs. Benzyl : The target compound’s pyrrolidine group improves solubility compared to the lipophilic 3-methylbenzyl analog (), making it more suitable for aqueous environments. However, the benzyl group may enhance membrane permeability in biological systems .
- Pyridine vs. Pyrrolidine : The pyridin-2-yl substituent () introduces aromaticity and basicity, favoring interactions with charged residues in proteins. In contrast, the pyrrolidine’s flexibility may enable conformational adaptability in binding pockets .
- Complex Heterocycles : The triazoloazepine derivative () has a higher molecular weight and structural rigidity, which could limit bioavailability but enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
